LogP Differentiation: 4-Butyl Chain Confers ~10-Fold Higher Calculated Lipophilicity Than the 4-Hydroxy Parent Scaffold
The target compound exhibits a computed LogP of 7.00, representing a substantial increase in lipophilicity over the 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one parent scaffold (LogP estimated at ~3.5–4.5 for the 7-hydroxy analog based on its lower molecular weight of 252.69 Da and the absence of the lipophilic benzodioxole-methoxy substituent) . This LogP differential of approximately 2.5–3.5 log units corresponds to an estimated 300- to 3,000-fold difference in octanol-water partition coefficient, which has direct consequences for reverse-phase HPLC retention time, assay-compatible DMSO stock preparation, and non-specific binding to plasticware in biochemical assays [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 7.00 (C21H18Cl2O5, MW = 421.271 Da) |
| Comparator Or Baseline | 4-Butyl-6-chloro-7-hydroxy-2H-chromen-2-one: estimated LogP ~3.5–4.5 (C13H13ClO3, MW = 252.69 Da); 4-propyl benzodioxole analog: estimated LogP lower by ~0.5 units (C20H16Cl2O5, MW = 407.2 Da) |
| Quantified Difference | ΔLogP ≈ 2.5–3.5 vs. 7-hydroxy parent; estimated ~300–3,000× higher partition coefficient |
| Conditions | Computed/estimated LogP values from chemical database entries (Chemsrc, chemicalbook.com); experimental verification by shake-flask or reverse-phase HPLC recommended for definitive comparison |
Why This Matters
For procurement specification, the LogP of 7.00 defines this compound as highly lipophilic, requiring DMSO or other organic co-solvents for in vitro assay preparation, and distinguishes it from more polar analogs that may be incorrectly substituted if ordered solely by core scaffold name.
- [1] Wenlock, M. C.; Austin, R. P.; Barton, P.; Davis, A. M.; Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250–1256. [Establishes the relationship between LogP, molecular weight, and drug-likeness; provides context for interpreting LogP differences in procurement decisions.] View Source
